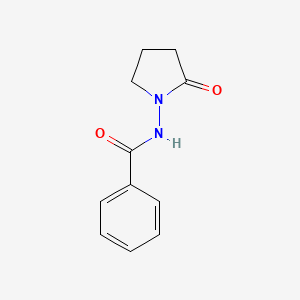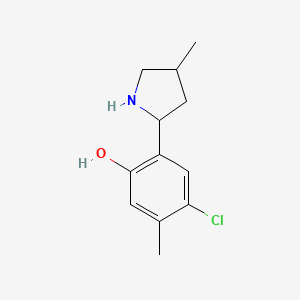
4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol is an organic compound with a complex structure that includes a chlorinated phenol ring and a methyl-substituted pyrrolidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol typically involves the reaction of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine. The process begins with the dropwise addition of an ethanol solution of 5-chlorosalicylaldehyde to an ethanol solution of 2-amino-5-methylpyridine over a period of 30 minutes with continuous stirring. The mixture is then stirred for an additional hour to yield a clear orange solution. This solution is allowed to evaporate slowly at room temperature, resulting in the formation of orange prism-shaped crystals of the target compound after seven days .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrrolidine ring.
Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while substitution of the chlorine atom could result in various substituted phenols.
Applications De Recherche Scientifique
4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol: Lacks the methyl group on the phenol ring.
5-Methyl-2-(4-methylpyrrolidin-2-yl)phenol: Lacks the chlorine atom on the phenol ring.
4-Chloro-5-methyl-2-(pyrrolidin-2-yl)phenol: Lacks the methyl group on the pyrrolidine ring.
Uniqueness
4-Chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol is unique due to the presence of both the chlorine atom and the methyl groups on the phenol and pyrrolidine rings, respectively. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C12H16ClNO |
|---|---|
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
4-chloro-5-methyl-2-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C12H16ClNO/c1-7-3-11(14-6-7)9-5-10(13)8(2)4-12(9)15/h4-5,7,11,14-15H,3,6H2,1-2H3 |
Clé InChI |
XOWROLBUZYUGMM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC1)C2=C(C=C(C(=C2)Cl)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12888097.png)
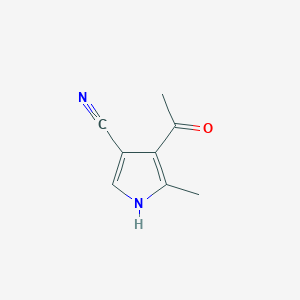
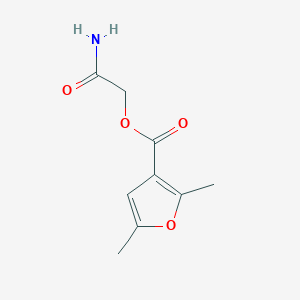
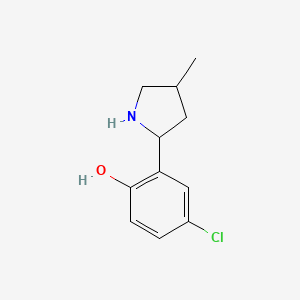
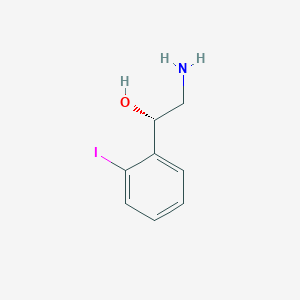

![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
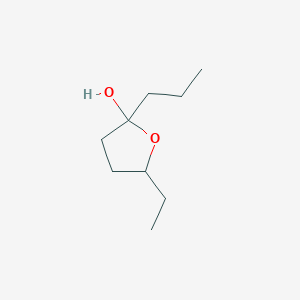

![N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B12888158.png)
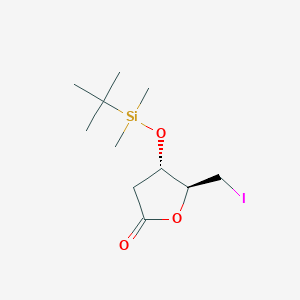
![3-(4-methoxyphenyl)-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12888166.png)

